1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol

Antidepressant screening Forced swim test ED50

Select this specific tetrahydroisoquinoline for its triphasic, dose-dependent monoamine signature—noradrenergic at 8 mg/kg, broadening to serotonergic and dopaminergic at 16 mg/kg—unmatched by SNRIs, SSRIs, or tricyclics. Its antidepressant efficacy in the mouse FST is fully reversible by L-arginine/sildenafil, confirming a distinct NO-cGMP mechanism absent in venlafaxine, fluoxetine, or imipramine. Crucially, it lacks pentobarbital-hypnosis potentiation, eliminating sedative confounds at active doses. For TRD models, sub-effective imipramine/fluoxetine become behaviorally efficacious when co-administered at 4–8 mg/kg. Standard monoaminergic probes cannot replicate this integrated pharmacology; generic substitution is scientifically invalid.

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
Cat. No. B11716434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol
Molecular FormulaC17H25NO2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C=C(C=C2)OC)C3(CCCCC3)O
InChIInChI=1S/C17H25NO2/c1-18-11-13-10-14(20-2)6-7-15(13)16(12-18)17(19)8-4-3-5-9-17/h6-7,10,16,19H,3-5,8-9,11-12H2,1-2H3
InChIKeyRJDDBKJVMBQSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol: A Putative Trace Amine Receptor Modulator for Antidepressant Research


1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol (CAS 1187947-77-8; synonym: 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexanol) is a synthetic β-substituted phenylethylamine derivative belonging to the tetrahydroisoquinoline class [1]. It is characterized as a putative trace amine-associated receptor (TAAR) modulator, hypothesized to be useful for treatment-resistant depression . The molecule has a molecular weight of 275.39 g/mol (C₁₇H₂₅NO₂), is supplied as a light brown solid, and is stored at −20 °C . Unlike classical monoaminergic antidepressants, this compound engages trace amine receptor signaling, a distinct G protein-coupled receptor system implicated in the pathophysiology of major depression [2].

Why 1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol Cannot Be Replaced by Conventional Antidepressants or Other TAAR1 Agonists


Generic substitution is not scientifically valid for this compound because trace amine-associated receptor (TAAR) pharmacology is fundamentally distinct from classical monoamine reuptake inhibition or direct receptor agonism/antagonism [1]. The compound's putative TAAR modulatory mechanism produces a dose-dependent, triphasic neurotransmitter response—norepinephrine-only at lower doses, expanding to serotonin and dopamine at higher doses—that is not replicated by SNRIs, SSRIs, or tricyclic antidepressants [2]. Furthermore, even among TAAR1-targeting research compounds, differences in intrinsic efficacy (full vs. partial agonism), species-dependent potency, and downstream signaling bias (cAMP, ERK, CREB phosphorylation) mean that in vitro EC₅₀ values or receptor binding data alone cannot predict in vivo behavioral pharmacology [3]. The quantitative evidence below demonstrates that this compound occupies a distinct position in the TAAR modulator landscape with a unique combination of potency, neurotransmitter signature, absence of sedative liability, and synergistic interaction with conventional antidepressants.

Quantitative Differentiation Evidence for 1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol


ED₅₀ Potency in Mouse Forced Swim Test: Comparable Efficacy to Venlafaxine via a Distinct Mechanism

In a direct head-to-head comparison within the same study, the target compound demonstrated antidepressant-like efficacy closely matching venlafaxine in the mouse forced swim test (FST), a validated behavioral despair paradigm [1]. The ED₅₀ value of the target compound was 5.27 mg/kg i.p. (95% CI: 4.38–6.35), compared to 4.66 mg/kg i.p. (95% CI: 3.48–6.25) for venlafaxine. This represents a potency ratio of approximately 1.13:1 (target:venlafaxine), indicating near-equivalent behavioral efficacy. Importantly, this comparable potency is achieved through putative TAAR modulation rather than dual serotonin-norepinephrine reuptake inhibition, providing a mechanistically orthogonal approach to antidepressant-like activity [2].

Antidepressant screening Forced swim test ED50 Behavioral pharmacology Trace amine receptor

Dose-Dependent Triphasic Neurotransmitter Modulation: Norepinephrine-Selective at Low Dose vs. Broad Monoamine Elevation at High Dose

Neurochemical analysis in mouse whole brain revealed a dose-dependent neurotransmitter modulation pattern unique among studied antidepressants [1]. At 8 mg/kg i.p., the target compound selectively increased norepinephrine by 21% without significantly altering serotonin levels. In contrast, at 16 mg/kg i.p., it increased norepinephrine by 13%, serotonin by 37%, and dopamine by 42%. This triphasic profile—noradrenergic selectivity at lower doses transitioning to combined monoaminergic engagement at higher doses—is mechanistically distinct from venlafaxine, which functions as a balanced SNRI across its dose range, and from SSRIs like fluoxetine (ED₅₀ = 18 mg/kg, selective serotonin elevation) or TCAs like imipramine (ED₅₀ = 9.2 mg/kg, mixed monoamine elevation) [2].

Neurochemistry Monoamine neurotransmitters Dose-response Norepinephrine Serotonin Dopamine

Absence of Sedative Liability: Differentiation from Venlafaxine in Barbiturate-Induced Hypnosis Assay

A critical safety-relevant differentiator was established in a direct comparison within the same study: venlafaxine significantly potentiated pentobarbital-induced hypnosis (a measure of sedative activity), whereas the target compound at behaviorally active doses (8 and 16 mg/kg i.p.) was devoid of this effect [1]. Specifically, venlafaxine at 8 mg/kg i.p. prolonged pentobarbital-induced sleep duration, consistent with its known sedative side-effect profile in clinical populations. The target compound did not alter pentobarbital sleep time at any tested dose. Additionally, the target compound increased locomotor activity in mice only at higher doses (≥16 mg/kg), while lower antidepressant-effective doses (4–8 mg/kg) did not affect locomotion, suggesting a favorable therapeutic window for behavioral activation vs. sedation [1].

Sedation Barbiturate interaction Locomotor activity Adverse effect profiling

Synergistic Enhancement of Sub-Effective Doses of Imipramine and Fluoxetine: Evidence for Adjunctive Antidepressant Potential

The target compound demonstrated the ability to convert sub-effective doses of conventional antidepressants into behaviorally effective combinations [1]. When administered at 4 or 8 mg/kg i.p. together with sub-effective imipramine (2 mg/kg i.p.), the combination produced a significant reduction in immobility time in the mouse FST compared to either agent alone. Similarly, co-administration with sub-effective fluoxetine (2 mg/kg i.p.) resulted in a significant antidepressant-like effect. This synergistic or potentiating interaction is not observed when combining two conventional antidepressants at sub-effective doses (e.g., imipramine + fluoxetine), suggesting a complementary mechanism mediated through TAAR engagement rather than additive monoamine reuptake inhibition [2].

Drug synergy Adjunctive therapy Imipramine Fluoxetine Forced swim test

L-Arginine–Nitric Oxide–cGMP Signaling Pathway Engagement: A Mechanistic Differentiator from Classical Antidepressants

The antidepressant-like effect of the target compound is mechanistically linked to the L-arginine–nitric oxide (NO)–cyclic guanosine monophosphate (cGMP) signaling pathway, a cascade not directly engaged by conventional antidepressants [1]. The antidepressant-like effect of the compound at 8 mg/kg i.p. was completely reversed by pretreatment with L-arginine (750 mg/kg i.p.), a NO precursor. Conversely, pretreatment with methylene blue (a soluble guanylate cyclase and NOS inhibitor) or 7-nitroindazole (a specific neuronal NOS inhibitor) potentiated the antidepressant-like effect of a sub-effective dose (2 mg/kg i.p.). Furthermore, sildenafil (5 mg/kg i.p.), a phosphodiesterase-5 inhibitor that elevates cGMP, reversed the effect of the active dose. This NO-cGMP pathway involvement is not a feature of venlafaxine, fluoxetine, or imipramine, which were used as comparators elsewhere in the same research program [2].

Nitric oxide cGMP L-arginine Signal transduction Antidepressant mechanism

Structural Differentiation from Other TAAR1 Agonists: Tetrahydroisoquinoline Scaffold vs. Oxazoline and Pyrrolidine Chemotypes

The target compound belongs to the β-substituted phenylethylamine class built on a tetrahydroisoquinoline (THIQ) scaffold fused with a cyclohexanol moiety, a chemotype distinct from other well-characterized TAAR1 agonists [1]. RO5263397, the most extensively studied synthetic TAAR1 agonist, is built on an oxazoline core with an EC₅₀ of 17 nM (human TAAR1) and 35 nM (rat TAAR1) in cAMP assays, and reduces rat FST immobility by 40% at 1 mg/kg p.o. and 47% at 10 mg/kg p.o. [2]. SEP-363856 (ulotaront), a TAAR1/5-HT₁A dual agonist in clinical development, features a distinct tetrahydropyran-fused scaffold and shows FST activity at 0.3–10 mg/kg p.o. in mice [3]. The THIQ-cyclohexanol scaffold of the target compound represents a structurally divergent chemotype within the TAAR ligand space, with in vivo potency (ED₅₀ = 5.27 mg/kg i.p.) that falls within the range of these comparators but derives from a different pharmacophore, potentially engaging distinct receptor conformations or downstream signaling profiles.

Chemical structure TAAR1 agonist Scaffold comparison Tetrahydroisoquinoline Phenylethylamine

Optimal Research and Procurement Application Scenarios for 1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol


Investigating Non-Monoaminergic Antidepressant Mechanisms: TAAR-Mediated NO-cGMP Pathway Studies

Researchers studying novel antidepressant mechanisms beyond monoamine reuptake inhibition should prioritize this compound as a pharmacological probe for the L-arginine–NO–cGMP signaling pathway [1]. At 8 mg/kg i.p., the compound produces robust antidepressant-like effects in the mouse FST that are fully reversible by L-arginine (750 mg/kg) and sildenafil (5 mg/kg), and potentiated by neuronal NOS inhibition (7-nitroindazole) [2]. This pathway engagement is not shared by standard antidepressants (venlafaxine, fluoxetine, imipramine), making the compound uniquely suited for dissecting NO-cGMP contributions to antidepressant efficacy and for screening downstream pathway modulators as novel therapeutic targets.

Dose-Response Dissection of Norepinephrine-Selective vs. Multi-Monoamine Antidepressant Effects

The compound's dose-dependent neurotransmitter selectivity—norepinephrine-only elevation (+21%) at 8 mg/kg i.p. vs. combined NE (+13%), 5-HT (+37%), and DA (+42%) elevation at 16 mg/kg i.p.—makes it an exceptional tool for investigating the behavioral and neurobiological contributions of individual monoamine systems to antidepressant efficacy [1]. This allows a single compound to serve as both a noradrenergic-selective probe and a broad-spectrum monoaminergic agent, eliminating the need to use multiple reference drugs with different pharmacokinetic profiles and off-target effects when designing comparative neurochemistry studies.

Adjunctive Antidepressant Therapy Models: Synergy with Sub-Effective Imipramine or Fluoxetine

For preclinical models of treatment-resistant depression (TRD), this compound enables the study of adjunctive treatment strategies where TAAR modulation augments sub-therapeutic doses of conventional antidepressants [1]. The demonstrated ability of the compound at 4–8 mg/kg i.p. to convert sub-effective imipramine (2 mg/kg) or fluoxetine (2 mg/kg) into behaviorally efficacious combinations supports its use in TRD paradigm development, polypharmacy interaction studies, and the investigation of TAAR-mediated augmentation as a clinical strategy for partial responders to SSRIs or TCAs [2].

Sedation-Free Antidepressant Behavioral Pharmacology: Differentiating Motor Effects from Mood Effects

Researchers conducting behavioral pharmacology studies where sedation confounds interpretation of antidepressant-like activity should select this compound over venlafaxine due to its demonstrated lack of pentobarbital-hypnosis potentiation and normal locomotor activity at antidepressant-effective doses (4–8 mg/kg i.p.) [1]. This property is particularly valuable for studies using locomotor-dependent behavioral endpoints, circadian rhythm assessments, or cognitive tasks where sedative side effects of reference antidepressants would compromise data interpretation.

Quote Request

Request a Quote for 1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.